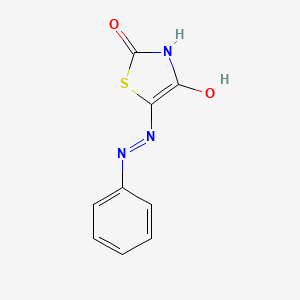![molecular formula C16H21NO4S B2498405 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1790198-22-9](/img/structure/B2498405.png)
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is an organic compound that features a pyrrolidine ring, a cyclohexene moiety, and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of an appropriate amine precursor.
Introduction of the cyclohexene moiety: This step might involve a Diels-Alder reaction between a diene and a dienophile.
Attachment of the furan ring: This can be done through a sulfonylation reaction using furan-2-methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyclohexene moiety can be reduced to cyclohexane.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.
相似化合物的比较
Similar Compounds
1-(cyclohex-3-ene-1-carbonyl)pyrrolidine: Lacks the furan ring and sulfonyl group.
3-[(furan-2-yl)methanesulfonyl]pyrrolidine: Lacks the cyclohexene moiety.
1-(cyclohex-3-ene-1-carbonyl)-3-pyrrolidine: Lacks the furan ring.
Uniqueness
1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is unique due to the presence of all three functional groups (cyclohexene, furan, and sulfonyl) in a single molecule, which can impart unique chemical and biological properties.
属性
IUPAC Name |
cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(13-5-2-1-3-6-13)17-9-8-15(11-17)22(19,20)12-14-7-4-10-21-14/h1-2,4,7,10,13,15H,3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBVGJWDGPXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2498323.png)
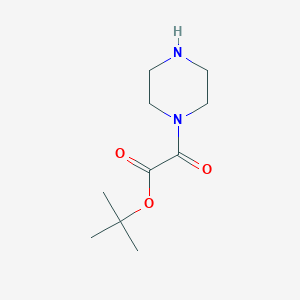
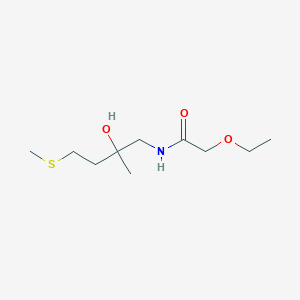
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/new.no-structure.jpg)
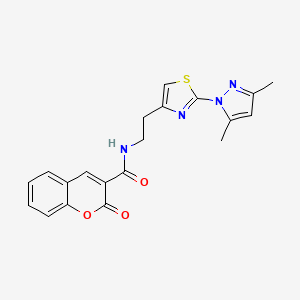
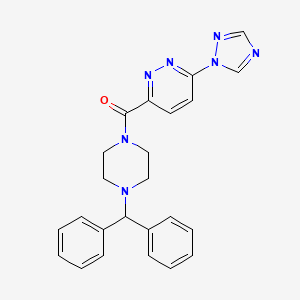
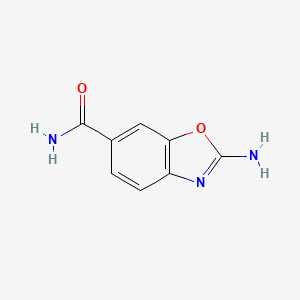
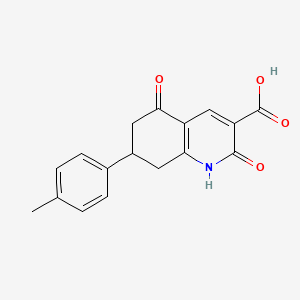
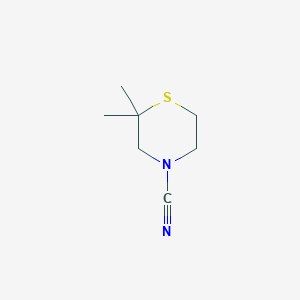
![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)
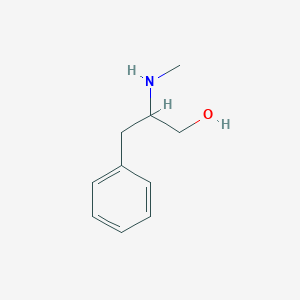
![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
